25-O-Deacetyl-23-O-acetyl Rifabutin
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Overview
Description
25-O-Deacetyl-23-O-acetyl Rifabutin is a derivative of Rifabutin, an antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections . This compound has a molecular formula of C46H62N4O11 and a molecular weight of 847 . It is a metabolite of Rifabutin, which means it is formed when Rifabutin is metabolized in the body .
Preparation Methods
The synthesis of 25-O-Deacetyl-23-O-acetyl Rifabutin involves specific chemical reactions and conditions. The preparation typically starts with Rifabutin, which undergoes selective deacetylation and acetylation reactions to produce the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed .
Chemical Reactions Analysis
25-O-Deacetyl-23-O-acetyl Rifabutin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
25-O-Deacetyl-23-O-acetyl Rifabutin has several scientific research applications:
Mechanism of Action
The mechanism of action of 25-O-Deacetyl-23-O-acetyl Rifabutin involves the inhibition of DNA-dependent RNA polymerase in bacteria . This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth and cell death . The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme .
Comparison with Similar Compounds
25-O-Deacetyl-23-O-acetyl Rifabutin is similar to other Rifabutin derivatives, such as:
Rifapentine: Another antibiotic used to treat tuberculosis.
25-O-desacetylrifapentine: A metabolite of Rifapentine with similar antibacterial activity.
Rifampicin: A widely used antibiotic for tuberculosis with a different pharmacokinetic profile. The uniqueness of this compound lies in its specific metabolic pathway and its role as a reference standard in research.
Properties
IUPAC Name |
[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21E)-2,13,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-15-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)38(53)27(7)41(60-29(9)51)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27-,30-,37-,38+,41+,45-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGNRUPMMCJEF-BAMAYBLUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N4O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747424 |
Source
|
Record name | PUBCHEM_71315215 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242076-43-2 |
Source
|
Record name | PUBCHEM_71315215 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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